Naphtho[2,3-f]quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
225-34-3 |
|---|---|
Molecular Formula |
C16H10N2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
naphtho[2,3-f]quinoxaline |
InChI |
InChI=1S/C16H10N2/c1-2-4-12-10-14-13(9-11(12)3-1)5-6-15-16(14)18-8-7-17-15/h1-10H |
InChI Key |
KCYRXBCDIPKASU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=NC=CN=C43 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Naphtho 2,3 F Quinoxaline and Its Derivatives
Core Structure Formation through Condensation Reactions
The fundamental approach to constructing the quinoxaline (B1680401) ring system involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. arkat-usa.org This method is a cornerstone in the synthesis of a wide array of quinoxaline derivatives, including the extended Naphtho[2,3-f]quinoxaline system.
A primary route to the this compound core involves the reaction of 1,2-diaminoanthra-9,10-quinone with various 1,2-dicarbonyl precursors. nih.govmdpi.com This condensation reaction forms the pyrazine (B50134) ring fused to the anthraquinone (B42736) skeleton, yielding the This compound-7,12-dione (B1680397) structure. The versatility of this method lies in the wide range of accessible dicarbonyl compounds, allowing for the introduction of different substituents onto the newly formed pyrazine ring. The reaction typically proceeds by heating the reactants in a suitable solvent, often with an acid catalyst to facilitate the cyclocondensation. arkat-usa.org A closely related synthesis involves the condensation of 2,3-diamino-1,4-naphthoquinone with non-symmetric α-dicarbonyl compounds, which also yields functionalized quinoxaline systems. researchgate.net
A specific and effective class of dicarbonyl precursors for the synthesis of this compound derivatives are furan-2,3-diones. nih.govmdpi.comnih.gov These reagents react with 1,2-diaminoanthra-9,10-quinone in a cyclocondensation reaction to produce this compound-2,7,12(1H)-triones in good to excellent yields. nih.govmdpi.com The reaction demonstrates the utility of furan-2,3-diones as synthons for creating complex heterocyclic structures. mdpi.com The process is valued for its efficiency and the high reactivity of the furan-2,3-dione precursors. mdpi.com
Table 1: Synthesis of this compound-2,7,12(1H)-trione Derivatives from 1,2-diaminoanthra-9,10-quinone and Furan-2,3-diones nih.gov
| Furan-2,3-dione Substituent | Product | Yield (%) |
|---|---|---|
| 5-Phenyl | 3-benzoyl-Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | 92 |
| 5-(p-Tolyl) | 3-(4-methylbenzoyl)-Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | 95 |
| 5-(p-Anisyl) | 3-(4-methoxybenzoyl)-Naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | 96 |
Note: The table is generated based on data presented in the referenced literature. The reaction involves the opening of the furan-2,3-dione ring.
Advanced Derivatization Approaches for Functionalization
Once the core this compound structure is established, further functionalization can be achieved through a variety of modern synthetic methods. These derivatization strategies are crucial for fine-tuning the electronic and physical properties of the molecule.
Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing nitrogen-based functional groups onto the this compound scaffold. nih.govnih.gov This method is particularly useful for the amination of aryl halides. A halo-substituted this compound can be coupled with a wide range of amines in the presence of a palladium catalyst and a suitable ligand to form aminated derivatives. nih.govnih.gov Recent advancements have enabled the use of aqueous ammonia (B1221849) as the nitrogen source, providing a more convenient and cost-effective approach. nih.gov The development of specialized phosphine (B1218219) ligands has been critical in suppressing side reactions and achieving high selectivity for the desired primary arylamine product. nih.gov Palladium catalysis can also be employed in reductive annulation reactions to directly synthesize quinoxaline derivatives. rsc.org
The Suzuki-Miyaura coupling reaction is a versatile and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. arkat-usa.org This reaction is instrumental in introducing aryl or heteroaryl substituents onto the this compound core. researchgate.net The process involves the reaction of a halogenated this compound derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is known for its high tolerance of various functional groups, allowing for the synthesis of a diverse range of complex, arylated this compound structures. This method is a key strategy for extending the π-conjugated system of the molecule, which can significantly influence its electronic and photophysical properties.
The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the this compound skeleton is a critical aspect of its functionalization. The introduction of these groups can profoundly alter the molecule's electronic properties, solubility, and intermolecular interactions. For instance, the incorporation of nitro groups (an EWG) can influence the reactivity of other positions on the aromatic system, potentially facilitating subsequent nucleophilic substitution reactions. researchgate.net Conversely, the introduction of EDGs, such as amino or alkoxy groups, can increase the electron density of the aromatic system. The choice and positioning of these functional groups are essential for tailoring the properties of this compound derivatives for specific applications.
Modification of Peripheral Amines and Aromatic Units
The functionalization of the this compound system, particularly at its peripheral positions, is crucial for modulating its electronic and solubility characteristics. While direct modification of the core this compound can be challenging, the introduction of functional groups onto the precursor molecules is a common and effective strategy.
One notable approach involves the synthesis of this compound-2,7,12(1H)-trione derivatives. This is achieved through the condensation of 1,2-diaminoanthra-9,10-quinone with various furan-2,3-diones. researchgate.netnih.govfibre2fashion.comnih.gov The furan-2,3-diones can bear different substituents, which are then incorporated into the final this compound structure. This method provides a versatile route to derivatives with modified aromatic units. For instance, the reaction of 1,2-diaminoanthra-9,10-quinone with 5-phenylfuran-2,3-dione yields a product with a phenyl group on the pyrazine ring of the this compound system.
Another significant strategy involves the synthesis of indolo[2,3-b]this compound-5,15(9H)-dione derivatives. These compounds are prepared by the cyclo-condensation reaction of 1,2-diaminoanthraquinone (B157652) with substituted isatin (B1672199) derivatives. researchgate.net The substituents on the isatin ring, such as alkyl or aryl groups, are thereby introduced onto the final complex heterocyclic structure. This method allows for the incorporation of diverse functionalities, influencing the final properties of the dye. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, represent a powerful tool for the functionalization of quinoxaline systems in general. While specific examples for the this compound core are not extensively documented, the application of such methods to introduce alkynyl groups onto the aromatic framework is a viable strategy for extending the π-conjugation and modifying the electronic properties of the molecule. researchgate.net These alkynyl-substituted derivatives can serve as versatile intermediates for further transformations.
The table below summarizes the synthesis of some this compound derivatives and their key reaction details.
| Starting Material 1 | Starting Material 2 | Derivative | Reaction Conditions | Yield (%) | Reference |
| 1,2-Diaminoanthra-9,10-quinone | 5-Phenylfuran-2,3-dione | Phenyl-substituted this compound-2,7,12(1H)-trione | Not specified | Good | researchgate.netnih.govfibre2fashion.comnih.gov |
| 1,2-Diaminoanthraquinone | Substituted Isatin | Indolo[2,3-b]this compound-5,15(9H)-dione | Glacial acetic acid | Good | researchgate.net |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of complex heterocyclic compounds like this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are limited, general strategies for the eco-friendly synthesis of quinoxalines and other aza-heterocycles can be applied. researchgate.netnumberanalytics.comrsc.orgfrontiersin.org
Key green chemistry considerations include the use of environmentally benign solvents, the development of catalyst-free reactions, and the use of reusable catalysts. For instance, the synthesis of quinoxaline derivatives has been reported using water as a solvent, which is a significant improvement over traditional methods that often employ volatile and hazardous organic solvents. numberanalytics.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption. rsc.org
In the context of this compound synthesis, which often involves high temperatures, the use of high-boiling, non-toxic solvents or solvent-free conditions would be a significant step towards a greener process. The development of solid-supported catalysts that can be easily recovered and reused would also contribute to a more sustainable synthetic route. The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are also a central tenet of green chemistry that can guide the design of new synthetic pathways.
Scalable Synthesis and Chromatographic Considerations for Compound Preparation
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, particularly for complex molecules like this compound, which are often used as vat dyes. fibre2fashion.comebsco.comwikipedia.org Vat dyes are a class of water-insoluble dyes that are applied to fibers in a reduced, soluble form and then re-oxidized to their insoluble, colored state. wikipedia.org
The purification of polycyclic aromatic compounds like this compound and its derivatives is critical for achieving the desired color purity and performance. Chromatographic techniques are essential for this purpose. Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for the purification of these types of compounds. acs.org For complex mixtures, high-performance liquid chromatography (HPLC) is often employed. acs.orgnih.govnih.gov Reversed-phase HPLC is a particularly useful technique for the separation of polycyclic aromatic hydrocarbons and their derivatives. nih.govsielc.com The choice of the stationary phase and the mobile phase is crucial for achieving effective separation. For instance, mixed-mode chromatography can offer unique selectivity for the separation of hydrophobic compounds and their isomers. sielc.com
Given the often-limited solubility of these large, planar molecules, specialized chromatographic conditions may be required. The use of strong organic solvents and sometimes elevated temperatures might be necessary to ensure sufficient solubility and prevent precipitation on the column. The development of efficient and scalable purification protocols is as important as the synthetic route itself for the successful production of high-purity this compound-based materials.
Computational Chemistry and Theoretical Investigations of Naphtho 2,3 F Quinoxaline Systems
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical investigation of naphtho[2,3-f]quinoxaline systems. It allows for the accurate calculation of various molecular properties, providing a deeper understanding of their behavior at the atomic and electronic levels.
Geometry Optimization and Structural Correlation
DFT calculations are widely used to determine the optimized molecular geometry of this compound derivatives. These calculations provide detailed information about bond lengths, bond angles, and dihedral angles in the ground state. For instance, in a study of 2,3-di(2-pyridyl)this compound-7,12-quinone, the optimized geometry showed good correlation with the crystal structure obtained from X-ray diffraction. psu.edursc.org This agreement between theoretical and experimental data validates the computational methodology and provides confidence in the predicted structural parameters. psu.edursc.org
Theoretical calculations on quinoxaline (B1680401) derivatives using the B3LYP/6-311++G(d,p) level of theory have shown that the optimized geometries are local minima on the potential energy surface. researchgate.net The calculated structural parameters, such as bond lengths and dihedral angles, are in good agreement with experimental data where available. researchgate.netresearchgate.net For example, in some quinoxalinone derivatives, the planar conformation of the molecule is stabilized by intramolecular hydrogen bonds, a feature that can be accurately predicted by DFT calculations. ias.ac.in
Table 1: Comparison of Selected Experimental and Theoretical Structural Parameters for a Naphtho[2,1-b]furan Derivative
| Parameter | Bond/Angle | Experimental (Å/°) | Theoretical (Å/°) |
|---|---|---|---|
| Bond Length | C1-C2 | 1.385 | 1.391 |
| C1-C11 | 1.418 | 1.425 | |
| O1-C10 | 1.369 | 1.375 | |
| Bond Angle | C2-C1-C11 | 119.8 | 120.1 |
| C1-C11-C12 | 120.5 | 120.3 | |
| C10-O1-C21 | 108.2 | 108.5 | |
| Dihedral Angle | C3-C2-C1-C11 | 179.8 | 179.9 |
| C1-C11-C12-C13 | -179.5 | -179.7 |
Electronic Structure Calculations: HOMO/LUMO Energy Levels and Band Gaps
The electronic properties of this compound systems are of great interest for their potential applications in organic electronics. researchgate.net DFT calculations are instrumental in determining the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the HOMO-LUMO energy gap (ΔE). researchgate.netresearchgate.net These parameters are crucial for understanding the electronic transitions, chemical reactivity, and kinetic stability of the molecules. nih.govirjweb.com
The HOMO is associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. youtube.com A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and polarizability. nih.gov For 2,3-di(2-pyridyl)this compound-7,12-quinone, the LUMO is primarily located in the quinonic region, indicating its acceptor properties. psu.edursc.org Theoretical studies on various quinoxaline derivatives have shown that the HOMO and LUMO energy levels can be tuned by introducing different substituents, which in turn affects their electronic and optical properties. researchgate.netresearchgate.net The calculated HOMO-LUMO energy gaps for some quinoxaline derivatives are found to be in the range that suggests good semiconducting properties. researchgate.net
Table 2: Calculated HOMO, LUMO, and Energy Gap for Selected Quinoxaline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoxaline-1,4-dioxide (I) | -7.12 | -2.54 | 4.58 |
| Derivative II | -6.98 | -2.31 | 4.67 |
| Derivative III | -7.25 | -2.87 | 4.38 |
| Derivative IV | -7.43 | -3.12 | 4.31 |
| Derivative V | -7.56 | -3.21 | 4.35 |
| Derivative VI | -7.01 | -2.45 | 4.56 |
| Derivative VII | -7.33 | -2.99 | 4.34 |
Data derived from DFT/B3LYP/6-311++G(d,p) calculations.
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their absorption and emission spectra. rsc.orgmdpi.com This approach allows for the simulation of UV-Vis spectra, providing insights into the electronic transitions that occur upon photoexcitation. researchgate.netresearchgate.netq-chem.com
For this compound derivatives, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. ias.ac.innih.gov These calculations help in understanding the nature of the electronic transitions, such as n→π* or π→π* transitions. ias.ac.in The accuracy of TD-DFT results can be influenced by the choice of the functional and basis set. nih.govnih.gov For instance, studies on various organic dyes have shown that functionals like M06-2X and ωB97XD can provide results with high accuracy when compared to experimental data. nih.gov In the context of rhenium(I) complexes with dipyrido-quinoxaline ligands, TD-DFT calculations, including spin-orbit coupling, have been employed to rationalize the observed emission properties and excited-state dynamics. scielo.br
Frontier Molecular Orbital (FMO) Theory and Reactivity Analysis
Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the reactivity of molecules based on the properties of their HOMO and LUMO. wikipedia.orglibretexts.orgslideshare.net This theory is particularly useful in analyzing the reactivity and coordination properties of this compound systems.
Characterization of Reactivity and Coordination Properties
FMO theory posits that chemical reactions are primarily governed by the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org By analyzing the distribution and energies of the frontier orbitals of this compound derivatives, their reactivity towards electrophiles and nucleophiles can be predicted. psu.edu For example, the LUMO map of 2,3-di(2-pyridyl)this compound-7,12-quinone clearly shows that the quinonic part of the molecule is the most likely site for nucleophilic attack, highlighting its acceptor properties. psu.edursc.org This information is crucial for designing ligands with specific coordination properties for applications in areas like photosensitization. psu.edu
Surface Maps for Electronegativity, Hardness, and Fukui Functions
To gain a more detailed understanding of local reactivity, surface maps of various reactivity descriptors can be generated using DFT. These include maps of electronegativity, chemical hardness, and Fukui functions. psu.edursc.org Electronegativity and hardness are global reactivity indices, while Fukui functions provide information about the local reactivity at different atomic sites within a molecule. researchgate.netscispace.com
The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. psu.edu Specifically, f-(r) relates to electrophilic attack (reactivity towards nucleophiles) and is associated with the HOMO electron density, while f+(r) corresponds to nucleophilic attack (reactivity towards electrophiles) and is related to the LUMO electron density. psu.edu By generating surface maps of these functions for this compound derivatives, the most reactive sites for different types of chemical reactions can be visually identified. psu.edursc.org This approach has been successfully applied to 2,3-di(2-pyridyl)this compound-7,12-quinone to pinpoint its local reactivity sites. psu.edursc.org
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 2,3-di(2-pyridyl)this compound-7,12-quinone |
| Quinoxaline |
| Quinoxalinone |
| Quinoxaline-1,4-dioxide |
| Naphtho[2,1-b]furan |
| Dipyrido[3,2-f:2',3'-h]quinoxaline |
| Indanthrone |
| Anthrapyrimidine |
| 1,2-diaminoanthra-9,10-quinone |
| 1,4-diaminoanthra-9,10-quinone |
| Furan-2,3-diones |
| This compound-2,7,12(1H)-trione |
| Naphtho[2,3-d]thiazole-4,9-dione |
| Pyrazino[2,3-b]phenazine |
| psu.eduBenzothieno[2,3-c]naphtho[1,2-f]quinoline |
Theoretical Prediction of Optoelectronic Characteristics and Structure-Property Relationships
Computational chemistry, particularly through the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for predicting the optoelectronic characteristics of novel organic materials. nih.gov These theoretical investigations provide profound insights into the electronic structure, molecular geometry, and absorption and emission properties of this compound systems, guiding the rational design of molecules for specific applications in organic electronics. researchgate.net
Theoretical studies on this compound derivatives consistently focus on the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy levels of these orbitals and the resulting HOMO-LUMO gap are critical determinants of a molecule's electronic behavior, including its charge transport capabilities and optical properties. d-nb.infobeilstein-journals.org
For instance, a series of novel donor-acceptor compounds based on an indolo[2,3-b]this compound core were investigated using DFT calculations. The results indicated that these materials possess low-lying LUMO energy levels, a characteristic feature of n-type organic semiconductors. researchgate.net Similarly, theoretical studies on 2,3-disubstituted This compound-7,12-dione (B1680397) derivatives have been conducted to determine their ionization potentials (HOMO) and electron affinities (LUMO), further classifying them as potential electron-accepting or transporting materials. osi.lv
The general approach involves optimizing the ground-state molecular geometry using DFT methods, often with functionals like B3LYP, followed by TD-DFT calculations to predict excited-state properties, such as UV-visible absorption spectra. nih.govscispace.com These computational models allow for a systematic analysis of how structural modifications impact the electronic properties of the this compound core.
Detailed Research Findings
Research has demonstrated that the electronic properties of this compound systems can be finely tuned by introducing various substituent groups. The core structure, an electron-deficient quinoxaline fused with a naphthalene (B1677914) system, serves as a versatile scaffold.
A study on a series of seven new donor-acceptor compounds, where a 12-bromo-9-heptyl-5H-indolo[2,3-b]this compound-5,15(9H)-dione was functionalized with different diaryl/cyclic amines or aryl boronic acids, highlights a key structure-property relationship. The theoretical calculations showed that the HOMO and LUMO energy levels for these derivatives ranged from -6.51 to -6.84 eV and –3.00 to –3.30 eV, respectively. researchgate.net The low-lying LUMO levels are comparable to those of well-known n-type materials, suggesting their potential use in organic electronics. researchgate.net
In another investigation focusing on 2,3-disubstituted this compound-7,12-dione derivatives, prepared by condensing 1,2-diaminoanthraquinone (B157652) with various benzil (B1666583) compounds, the HOMO and LUMO energy levels were calculated to be in the range of –6.364 to –6.644 eV and –3.247 to –3.511 eV, respectively. osi.lv The coplanar conformation of such quinoxaline derivatives is believed to enhance electron transfer from donor to acceptor moieties across the π-spacer. nih.gov
Table 1: Theoretically Predicted Optoelectronic Properties of this compound Derivatives
| Derivative Class | HOMO Energy Range (eV) | LUMO Energy Range (eV) | Computational Method | Potential Application | Reference(s) |
| Indolo[2,3-b]this compound Derivatives | -6.51 to -6.84 | -3.00 to -3.30 | TD-DFT | n-type Materials | researchgate.net |
| 2,3-Disubstituted this compound-7,12-dione Derivatives | -6.364 to -6.644 | -3.247 to -3.511 | DFT | Electron Acceptor/Transporter | osi.lv |
Advanced Spectroscopic Characterization and Elucidation of Naphtho 2,3 F Quinoxaline Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon atoms within the Naphtho[2,3-f]quinoxaline skeleton.
Proton (1H) NMR Analysis for Structural Protons
Proton NMR (¹H NMR) provides precise information about the chemical environment of protons in a molecule. In the context of this compound derivatives, the aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are influenced by the substitution pattern on the fused ring system.
For instance, in some derivatives, the protons of the quinoxaline (B1680401) ring can be observed in the region of 7.80 to 8.18 ppm. researchgate.net The protons on the naphthalene (B1677914) portion of the molecule also appear in the aromatic region, and their exact positions are dictated by the electronic effects of any substituents present. For example, the introduction of different substituents can cause shifts in the proton signals, which can be predicted and analyzed to confirm the structure. oregonstate.edunih.gov In more complex systems, two-dimensional NMR techniques like COSY are employed to establish proton-proton connectivities and aid in the definitive assignment of all proton signals. nih.gov
Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Environment | Typical Chemical Shift Range (ppm) | Notes |
| Quinoxaline Ring Protons | 7.80 - 8.18 | The exact shift is dependent on substituents. |
| Naphthalene Ring Protons | 7.00 - 9.00 | A broad range influenced by the position and nature of substituents. |
| Protons on Substituent Groups | Variable | Dependent on the specific substituent (e.g., alkyl, aryl). |
Note: The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Carbon-13 (13C) NMR for Carbon Skeletal Assignment
Carbon-13 NMR (¹³C NMR) is crucial for mapping the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms provide insights into their hybridization and electronic environment. Aromatic carbons in these compounds typically resonate between 110 and 160 ppm.
The carbon atoms directly bonded to nitrogen in the quinoxaline ring are generally found at the lower field end of this range. lookchem.com The chemical shifts of the carbons in the naphthalene rings are comparable to those of other substituted naphthalenes, although the proximity to the nitrogen-containing ring can cause downfield shifts for certain carbons. lookchem.comacs.org Substituent effects play a significant role in the precise chemical shifts, and these can be correlated with parameters like the Hammett constants for substituted quinoxalines. lookchem.com Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (HSQC, HMBC) are often used in conjunction with standard ¹³C NMR to differentiate between CH, CH₂, and CH₃ groups and to establish long-range carbon-proton correlations, leading to a complete and unambiguous assignment of the carbon skeleton. researchgate.netnih.gov
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Quinoxaline and Naphthalene Moieties
| Carbon Environment | Typical Chemical Shift Range (ppm) | Key Influences |
| Quinoxaline Ring (C-N) | ~140 - 160 | Proximity to electronegative nitrogen atoms. |
| Quinoxaline Ring (C-C) | ~125 - 140 | Aromatic ring currents and substituent effects. |
| Naphthalene Ring | ~110 - 135 | Similar to substituted naphthalenes, with some deshielding effects from the hetero-ring. lookchem.com |
| Bridgehead Carbons | ~130 - 145 | Fusion of the aromatic rings. |
Note: The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Vibrational Spectroscopy: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies. rsc.org The IR spectrum of a typical this compound derivative will exhibit a series of absorption bands corresponding to the stretching and bending vibrations of the various bonds within the molecule.
Key vibrational modes include the C=N stretching of the quinoxaline ring, which typically appears in the 1620-1550 cm⁻¹ region. vixra.org The C=C stretching vibrations of the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ range. osti.gov The C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations, which can provide information about the substitution pattern on the aromatic rings, appear in the 900-650 cm⁻¹ region. scialert.net If substituents are present, their characteristic absorption bands will also be observed, such as the C=O stretching of a ketone or the N-H stretching of an amine. scialert.net
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| C=N Stretch (Quinoxaline) | 1620 - 1550 | Medium to Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Variable |
| Aromatic C-H Bend (Out-of-plane) | 900 - 650 | Strong |
Note: Frequencies are given in reciprocal centimeters (cm⁻¹).
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF, HRMS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound compounds. High-resolution mass spectrometry (HRMS), often coupled with techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govfrontiersin.orgbeilstein-journals.org
The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms and the nature of the substituents. researchgate.netsapub.org For example, the loss of specific neutral fragments can indicate the presence of certain functional groups. The fragmentation pathways of quinoxaline derivatives often involve the cleavage of substituent groups and the sequential breakdown of the heterocyclic and carbocyclic rings. sapub.org
Interactive Data Table: Common Fragmentation Patterns in Mass Spectrometry of Quinoxaline Derivatives
| Initial Ion | Neutral Loss | Resulting Fragment | Structural Implication |
| Molecular Ion (M⁺) | R• (Alkyl/Aryl radical) | [M-R]⁺ | Indicates the presence and nature of a substituent. |
| Molecular Ion (M⁺) | HCN | [M-HCN]⁺ | Characteristic fragmentation of the quinoxaline ring. |
| Molecular Ion (M⁺) | N₂ | [M-N₂]⁺ | Another possible fragmentation pathway for the quinoxaline moiety. |
Note: The fragmentation patterns can be complex and are highly dependent on the specific structure of the molecule and the ionization method used.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within the conjugated π-system of this compound derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.
Investigation of Intramolecular Charge Transfer (ICT) Transitions
The UV-Vis spectra of this compound derivatives are typically characterized by multiple absorption bands. High-energy bands in the UV region correspond to π-π* transitions within the aromatic system. vixra.org Of particular interest in donor-acceptor substituted derivatives is the presence of lower-energy absorption bands that extend into the visible region. These bands are often attributed to intramolecular charge transfer (ICT) transitions. researchgate.net
In an ICT process, the absorption of light promotes an electron from a molecular orbital that is primarily localized on an electron-donating group to a molecular orbital that is mainly localized on an electron-accepting group. The this compound core can act as an acceptor, and when coupled with suitable donor substituents, significant ICT character can be observed. The energy and intensity of the ICT band are sensitive to the strength of the donor and acceptor groups, as well as the polarity of the solvent, a phenomenon known as solvatochromism. The study of these ICT transitions is crucial for understanding the photophysical properties and potential applications of these compounds in areas such as organic electronics. researchgate.netresearchgate.netscirp.org
Interactive Data Table: Typical UV-Vis Absorption Maxima for this compound Derivatives
| Transition Type | Typical Wavelength Range (nm) | Description |
| π-π* (Naphthalene) | 250 - 350 | Electronic transitions within the naphthalene ring system. |
| π-π* (Quinoxaline) | 300 - 400 | Electronic transitions associated with the quinoxaline moiety. |
| Intramolecular Charge Transfer (ICT) | 400 - 600+ | Occurs in donor-acceptor systems, often responsible for the color of the compound. |
Note: The specific absorption maxima (λ_max_) and molar absorptivity (ε) are dependent on the molecular structure and the solvent used.
Solvent Effects on Absorption Profiles
The electronic absorption spectra of this compound and its derivatives are significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, provides valuable insights into the electronic structure and intermolecular interactions of these compounds. Studies on related acenaphtho[1,2-b]quinoxaline (B1266190) compounds have demonstrated that the nature of the solvent can alter the position and intensity of absorption bands. academicjournals.orgacademicjournals.orgkwasu.edu.ngresearchgate.net
The investigation of acenaphtho[1,2-b]quinoxaline and acenaphtho[1,2-b]benzo(g)quinoxaline in various solvents, such as methanol (B129727), ether, and chloroform, has been used to understand their structural and molecular properties. academicjournals.orgacademicjournals.orgkwasu.edu.ngresearchgate.net Generally, the vibrational fine structures within the absorption spectra tend to be lost in solvents, with this effect being particularly pronounced in polar solvents like methanol. academicjournals.org For some transitions, bands observed in solvents like methanol and ether are broad, while in chloroform, they can be sharper and more intense. researchgate.net
In a study of novel this compound-2,7,12(1H)-trione derivatives in dimethylformamide (DMF), the absorption maxima were observed in distinct regions. mdpi.com The molar absorption coefficients and the absorption maxima for these compounds showed no significant differences among the tested derivatives, with bands appearing in the ranges of 380-394 nm, 397-412 nm, and 498-515 nm. mdpi.com The visible absorption spectrum is primarily characterized by the typical anthraquinone (B42736) bands found between 380 and 400 nm. mdpi.com
The interaction between the solute and solvent molecules is a key factor driving these spectral shifts. sciencepublishinggroup.com In polar solvents, dipole-dipole interactions can lead to a stabilization of the excited state, often resulting in a bathochromic (red) shift of the absorption maximum. sciencepublishinggroup.com Conversely, in nonpolar solvents, the interactions are weaker (dipole-induced dipole), which may cause a hypsochromic (blue) shift. sciencepublishinggroup.com This behavior highlights the sensitivity of the electronic transitions within the this compound scaffold to the polarity of its immediate environment.
Table 1: UV-Vis Absorption Maxima of this compound-2,7,12(1H)-trione Derivatives in DMF Data sourced from a study on this compound-2,7,12(1H)-triones. mdpi.com
| Compound | λmax 1 (nm) | ε (dm³ mol⁻¹ cm⁻¹) | λmax 2 (nm) | ε (dm³ mol⁻¹ cm⁻¹) | λmax 3 (nm) | ε (dm³ mol⁻¹ cm⁻¹) |
|---|---|---|---|---|---|---|
| 3a | 380 | 1.119 x 10⁴ | 397 | 1.161 x 10⁴ | 498 | 1.467 x 10⁴ |
| 3b | 388 | 1.445 x 10⁴ | 406 | 1.457 x 10⁴ | 505 | 1.742 x 10⁴ |
| 3c | 394 | 1.545 x 10⁴ | 412 | 1.557 x 10⁴ | 515 | 1.842 x 10⁴ |
| 3e | 385 | 1.234 x 10⁴ | 402 | 1.265 x 10⁴ | 502 | 1.588 x 10⁴ |
Emission Spectroscopy (Fluorescence, Luminescence) and Photophysical Studies
Quinoxaline derivatives, including the this compound family, are known for their interesting photophysical properties and are explored for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govclockss.orgrsc.org Their emission characteristics are highly dependent on their molecular structure, the nature of substituents, and the surrounding environment. nih.govscholaris.ca
Studies on quinoxaline derivatives with donor-acceptor architectures reveal excellent solvatochromism in their fluorescence characteristics. nih.gov In polar solvents, these compounds can exhibit dual emission from a less polar locally excited (LE) state and a highly polar intramolecular charge transfer (ICT) state. nih.gov The relative populations of these states, and thus the emission profile, can be tuned by varying the solvent polarity and temperature. nih.gov The introduction of electron-rich groups can lead to intramolecular charge transfer, causing a red-shift in the emission spectra. scholaris.ca
For instance, a series of quinoxaline-based compounds designed for blue light emission showed deep blue fluorescence both in solution (emission maxima ≤ 425 nm) and in the solid state. scholaris.ca The emission properties can be enhanced through aggregation-induced emission (AIEE), making them effective light-emitting materials. scholaris.ca Similarly, pyrazino[2,3-g]quinoxaline (B3350192) derivatives have been developed as blue and green fluorescent materials, with their emission maxima being sensitive to the extent of π-conjugation and the planarity of the molecule. clockss.org
The photophysical properties of two regioisomers of an acenaphtho[1,2-b] quinoxaline derivative were studied in various solvents, with the highest photoluminescence quantum yields (φPL) of 41.8% and 35.5% observed in toluene. acs.org This suggests that less polar environments can minimize adverse π-aggregation and enhance emission. acs.org Time-resolved photoluminescence measurements can distinguish between prompt fluorescence (PF) and delayed fluorescence (DF), providing deeper insights into the emissive pathways. acs.org
The quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters in characterizing the efficiency and dynamics of the emission process. For many fluorescent dyes, these values are determined relative to a standard. amazonaws.comscripps.edu The quantum yields and lifetimes of this compound derivatives are influenced by factors that affect the rates of radiative and non-radiative decay, such as molecular rigidity and the presence of heavy atoms. nih.govscripps.edu
Table 2: Photophysical Data for Selected Quinoxaline Derivatives This table compiles data from various studies on quinoxaline-based fluorescent materials.
| Compound Family | Solvent/State | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| Pyrazino[2,3-g]quinoxaline (1a) | CH₂Cl₂ | 366 | 483 | - | clockss.org |
| Pyrazino[2,3-g]quinoxaline (1b) | CH₂Cl₂ | 366 | 465 | - | clockss.org |
| Thiophene Analog (2a) | CH₂Cl₂ | 437 | 560 | - | clockss.org |
| Thiophene Analog (2b) | CH₂Cl₂ | 455 | 580 | - | clockss.org |
| Quinoxaline Derivative 1 | Solid State | 364 | 425 | - | scholaris.ca |
| Quinoxaline Derivative 2 | Solid State | 371 | 421 | - | scholaris.ca |
| Acenaphtho[1,2-b] quinoxaline Isomer F1 | Toluene | - | - | 0.418 | acs.org |
| Acenaphtho[1,2-b] quinoxaline Isomer F3 | Toluene | - | - | 0.355 | acs.org |
| Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) | - | - | 424-445 | ~0.70 | rsc.org |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of this compound derivatives in the solid state. This method provides precise information on bond lengths, bond angles, molecular conformation, and intermolecular interactions, which are crucial for understanding their physical and chemical properties.
The crystal structure of 2,3-di(2-pyridyl)this compound-7,12-quinone (Aqdpp) has been reported, offering insights into its geometry and reactivity. rsc.org Such analyses can be complemented by molecular orbital calculations to correlate the solid-state structure with theoretical models. rsc.org
In another study, the crystal structures of two 2,3-diethyl-naphtho-[2,3-g]quinoxaline-6,11-dione derivatives were determined. nih.gov One derivative, 2,3-diethyl-5,12-dihydroxy-naphtho-[2,3-g]quinoxaline-6,11-dione, was found to have a nearly planar conformation. nih.gov This planarity facilitates significant π-π stacking interactions in the crystal, with a minimum ring centroid separation of 3.5493 Å, leading to the formation of co-planar stacks along the c-axis. nih.gov The structure is further stabilized by intramolecular O-H···O hydrogen bonds. nih.gov
The structural determination of naphtho[2,1-b] scholaris.canih.govnaphthyridine, a related four-ring system, by X-ray analysis confirmed a linear-type structure and revealed that all structural atoms lie on the same plane within experimental error. clockss.org This planarity is a key feature influencing the electronic properties of such extended aromatic systems.
Table 3: Selected Crystallographic Data for Naphtho[2,3-g]quinoxaline-6,11-dione Derivatives Data from the crystal structure analysis of two derivatives. nih.gov
| Compound | Molecular Formula | Conformation | Key Intermolecular Interactions | Dihedral Angle (between terminal rings) |
|---|---|---|---|---|
| 2,3-diethyl-5,12-dihydroxy-naphtho-[2,3-g]quinoxaline-6,11-dione | C₂₀H₁₆N₂O₄ | Near Planar | π-π stacking (min. separation 3.5493 Å), Intramolecular O-H···O bonds | - |
| 2,3-diethyl-5,12-bis(piperidin-1-yl)naphtho-[2,3-g]quinoxaline-6,11-dione | C₃₀H₃₄N₄O₂ | Twisted | Minor C-H···O hydrogen bonds | 29.79°, 29.31° |
Electrochemical Behavior and Redox Properties of Naphtho 2,3 F Quinoxaline
Voltammetric Studies: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)
Voltammetric studies, especially Cyclic Voltammetry (CV), are extensively used to investigate the redox properties of naphtho[2,3-f]quinoxaline derivatives. osi.lv These experiments are typically conducted in a three-electrode setup, often using platinum (Pt) wires as the working and pseudo-reference electrodes and a Pt mesh as the counter electrode. beilstein-journals.org The measurements are carried out in a solution containing a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) ([NBu₄][PF₆]) in a solvent like acetonitrile. beilstein-journals.orgresearchgate.net
CV scans reveal the oxidation and reduction processes of the molecule. For instance, studies on related indolo[2,3-b]this compound structures show distinct redox peaks. One study identified an irreversible oxidation peak at a high potential (2.23 V), which was attributed to the oxidation of the quinoxaline (B1680401) moiety. researchgate.net In the negative potential sweep, two reduction waves were observed, with a quasi-reversible peak originating from the quinoxaline portion of the molecule. researchgate.net The nature of these redox waves (reversible, quasi-reversible, or irreversible) provides insight into the stability of the charged species formed during the electrochemical process. The analysis of polycyclic aromatic phenols (PAPs) through cyclic voltammetry has also shown that oxidation can occur as two separate one-electron steps. beilstein-journals.org This detailed information is crucial for evaluating the charge transport capability and the feasibility of electron injection and transport in these materials. researchgate.net
Determination of Redox Potentials and Energy Levels (HOMO, LUMO)
Cyclic voltammetry is a key method for estimating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic semiconductor materials. beilstein-journals.orgresearchgate.net The onset potentials of the oxidation and reduction peaks in the cyclic voltammogram are used to calculate these crucial electronic parameters. beilstein-journals.org
The HOMO and LUMO energy levels for a series of 2,3-disubstituted This compound-7,12-dione (B1680397) derivatives were determined to be in the ranges of –6.364 to –6.644 eV and –3.247 to –3.511 eV, respectively. osi.lv Similarly, for a series of donor-acceptor compounds based on an indolo[2,3-b]this compound core, the HOMO levels were found to be between -6.51 and -6.84 eV, while the LUMO levels ranged from –3.00 to –3.30 eV. researchgate.net The low-lying LUMO energy levels observed in these studies are comparable to those of well-known n-type materials, indicating their potential for use in organic electronics. researchgate.net
Below is an interactive data table summarizing the determined energy levels for various this compound-based compounds from research findings.
| Compound Type | HOMO Energy Range (eV) | LUMO Energy Range (eV) | Source |
| 2,3-Disubstituted this compound-7,12-dione derivatives | -6.364 to -6.644 | -3.247 to -3.511 | osi.lv |
| Indolo[2,3-b]this compound derivatives | -6.51 to -6.84 | -3.00 to -3.30 | researchgate.net |
| 2,3-di(thiophen-2-yl)quinoxaline amine derivatives | -4.90 to -5.70 | -3.10 to -3.36 | researchgate.net |
Influence of Substituents on Electrochemical Response
The electrochemical properties of the this compound core can be precisely tuned by introducing different substituent groups. researchgate.netnsf.gov Synthesizing donor-acceptor type molecules, for example by coupling diaryl or heterocyclic amine donors to the quinoxaline acceptor core, significantly impacts the material's opto-electrochemical properties. researchgate.net
The introduction of electron-donating groups, such as diphenylamine (B1679370) and N-naphthyl-phenylamine, can increase the probability of intramolecular charge transfer (ICT) transitions. researchgate.net Conversely, the nature of the substituent can also affect redox stability. For instance, in aqueous redox flow batteries, some quinoxaline derivatives show vulnerability to tautomerization in their reduced state, leading to capacity fade. nsf.gov However, strategic molecular design, such as the introduction of a carboxylic acid group at a specific position (quinoxaline-2-carboxylic acid), can dramatically increase stability by resisting this degradation pathway. nsf.gov This highlights that substituents not only modulate the HOMO/LUMO energy levels but also play a critical role in the electrochemical stability of the compound. nsf.gov
| Substituent/Modification | Effect on Electrochemical Properties | Source |
| Diaryl/cyclic amine donors on indolo[2,3-b]this compound | Modulates donor-acceptor interaction, affecting energy levels. | researchgate.net |
| Phenyl and pyrene (B120774) moieties on indolo[2,3-b]this compound | Increases quantum yield compared to the parent molecule. | researchgate.net |
| Carboxylic acid group on quinoxaline core | Can dramatically increase redox stability by preventing tautomerization. | nsf.gov |
Electron Transport Characteristics and Redox Stability
Quinoxaline-based compounds, including the this compound scaffold, are recognized as attractive electron-transporting materials for various electronic devices. beilstein-journals.orgqmul.ac.uk Their strong electron-accepting nature, a result of their low-lying LUMO energy levels, facilitates efficient electron injection and transport. researchgate.netbeilstein-journals.org This makes them promising candidates for n-type materials in organic electronics. researchgate.net
Redox stability is a critical characteristic for the longevity and performance of organic electronic devices. Research on related indolo[2,3-b]quinoxaline scaffolds for nonaqueous redox flow batteries has demonstrated remarkable stability. nih.govnih.gov For example, a derivative featuring tert-butyl and methoxyethyl groups exhibited a low reduction potential (–2.01 V vs Fc/Fc⁺) and maintained 99.86% capacity retention over 202 cycles. nih.govnih.gov The high stability is attributed to the expanded aromatic π-system, which enhances charge delocalization in the charged intermediates. escholarship.org The ability to function as an auxiliary acceptor and a π-bridge in dye-sensitized solar cells further underscores the versatility of the quinoxaline structure in facilitating efficient electron transfer. beilstein-journals.org The combination of tunable energy levels, good electron mobility, and high redox stability makes this compound derivatives a compelling class of materials for development in organic electronics. researchgate.netqmul.ac.uk
Functional Applications of Naphtho 2,3 F Quinoxaline in Advanced Materials
Organic Electronics and Optoelectronics
The inherent electronic properties of naphtho[2,3-f]quinoxaline and its analogues, such as tunable energy levels and good thermal stability, make them highly suitable for use in a range of organic electronic and optoelectronic devices. These compounds are integral to the advancement of technologies like organic solar cells and field-effect transistors.
Electron Transport Materials (ETM) Development
This compound derivatives are recognized for their potential as n-type semiconductors, a class of materials that facilitate the transport of electrons. This characteristic is attributed to their low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov The electron-deficient nature of the quinoxaline (B1680401) core is a key factor in achieving these low LUMO levels. osi.lv
A series of 2,3-disubstituted This compound-7,12-dione (B1680397) derivatives have been synthesized and studied, demonstrating LUMO energy levels in the range of -3.247 to -3.511 eV, which is conducive for electron transport. osi.lv Further research into indolo[2,3-b]this compound derivatives has also shown their suitability as n-type materials, with some compounds exhibiting LUMO levels between -3.00 to -3.30 eV. researchgate.net In practical applications, certain N-phenylindoloquinoxaline derivatives have demonstrated moderate air-stable n-channel mobility, with values reaching 0.044 cm² V⁻¹ s⁻¹, underscoring their utility in electron transport layers. beilstein-journals.org
Below is a table summarizing the key electronic properties of selected this compound derivatives developed as electron transport materials.
| Derivative Type | LUMO Energy Level (eV) | HOMO Energy Level (eV) | Key Findings |
| 2,3-disubstituted this compound-7,12-dione | -3.247 to -3.511 | -6.364 to -6.644 | Suitable for electron transport due to low LUMO levels. osi.lv |
| Indolo[2,3-b]this compound | -3.00 to -3.30 | -6.51 to -6.84 | Investigated for their potential as n-type materials. researchgate.net |
| N-phenylindoloquinoxaline | Not Specified | Not Specified | Achieved a moderate air-stable n-channel mobility of 0.044 cm² V⁻¹ s⁻¹. beilstein-journals.org |
Organic Solar Cells (OSCs) and Photovoltaic Applications
The application of this compound derivatives extends significantly into the field of organic solar cells, where they have been successfully employed in various components of the photovoltaic device architecture.
In a notable advancement, an electron acceptor, AQx, was developed by fusing a quinoxaline moiety into a D-A system. This non-fullerene acceptor, when paired with the polymer donor PBDB-TF, resulted in an organic solar cell with a maximum power conversion efficiency (PCE) of 13.31%. eurekalert.org The device also exhibited a high short-circuit current (Jsc) of 22.18 mA cm⁻², an open-circuit voltage (Voc) of 0.893 V, and a fill factor (FF) of 67.14%. eurekalert.org Another study focused on a small molecule, acenaphtho[1,2-b]quinoxaline (B1266190) diimide derivative (AQI-T2), as an NFA. This material, when used with the PTB7-Th donor, yielded a device with a PCE of 0.77%, a Voc of 0.86 V, a Jsc of 2.04 mA cm⁻², and a fill factor of 43.98%. researchgate.net Research has also explored unfused non-fullerene acceptors based on a quinoxaline core, which are noted for their high electron and hole mobility. nih.gov
The performance of selected non-fullerene acceptors based on this compound is detailed in the table below.
| Acceptor Material | Donor Material | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA cm⁻²) | Fill Factor (FF) (%) |
| AQx | PBDB-TF | 13.31 | 0.893 | 22.18 | 67.14 |
| AQI-T2 | PTB7-Th | 0.77 | 0.86 | 2.04 | 43.98 |
Quinoxaline derivatives have proven to be effective as auxiliary acceptors and π-bridges in dye-sensitized solar cells. beilstein-journals.org Their strong electron-accepting nature facilitates efficient electron injection and charge collection. beilstein-journals.org For instance, novel organic sensitizers based on quinoxaline, RC-21 and RC-22, have been synthesized for use in DSSCs, achieving power conversion efficiencies of 3.30% and 5.56%, respectively. case.edu The performance of the cell with the RC-22 sensitizer was characterized by a Jsc of 11.40 mA/cm², a Voc of 0.66 V, and a fill factor of 0.74. case.edu The strategic alignment of the LUMO energy level of these derivatives with the conduction band of TiO₂ nanoparticles is crucial for enhancing charge transfer efficiency. beilstein-journals.org
The following table presents the photovoltaic performance of DSSCs utilizing quinoxaline-based sensitizers.
| Sensitizer | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA cm⁻²) | Fill Factor (FF) |
| RC-21 | 3.30 | 0.64 | 6.40 | 0.81 |
| RC-22 | 5.56 | 0.66 | 11.40 | 0.74 |
Quinoxaline-based polymers have emerged as promising materials for polymer solar cells, with some achieving power conversion efficiencies exceeding 11%. rsc.org One study reported a series of poly[benzodithiophene-alt-di-2-thienyl-quinoxaline] polymers, with the PBDTDPQ-HDT based device showing a PCE of 3.2%, a Voc of 0.88 V, a Jsc of 7.9 mA cm⁻², and a fill factor of 45.4%. nanoscience.or.kr Another research effort on cyano-substituted quinoxaline-based polymers demonstrated even higher efficiencies, reaching up to 9.2% with fullerene acceptors and a remarkable 14.0% with non-fullerene acceptors. rsc.org Further advancements with quinoxaline-based polymers, PB-QxF and PBF-QxF, when paired with the Y6 non-fullerene acceptor, have pushed the PCEs to 10.99% and 13.96%, respectively. researchgate.net
In the realm of perovskite solar cells, quinoxaline-based materials have been investigated as hole transport materials (HTMs). A device incorporating NiOx/DQC-T as a bilayer hole transport layer achieved a PCE of 18.12%, with a Jsc of 22.28 mA cm⁻², a Voc of 1.09 V, and a fill factor of 74.44%. nih.gov
A summary of the performance of various polymer and perovskite solar cells incorporating quinoxaline derivatives is provided in the table below.
| Solar Cell Type | Quinoxaline-based Material | Acceptor/Other Key Component | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA cm⁻²) | Fill Factor (FF) (%) |
| PSC | PBDTDPQ-HDT | PC₇₁BM | 3.2 | 0.88 | 7.9 | 45.4 |
| PSC | PTBF-CNQx | Fullerene | 9.2 | Not Specified | Not Specified | Not Specified |
| PSC | PTBF-CNQx | Non-Fullerene | 14.0 | Not Specified | Not Specified | Not Specified |
| PSC | PB-QxF | Y6 | 10.99 | Not Specified | Not Specified | Not Specified |
| PSC | PBF-QxF | Y6 | 13.96 | Not Specified | Not Specified | Not Specified |
| Perovskite SC | DQC-T (HTM) | NiOx | 18.12 | 1.09 | 22.28 | 74.44 |
Organic Field-Effect Transistors (OFETs)
The application of this compound derivatives extends to organic field-effect transistors, where they are valued as n-type semiconductor materials. beilstein-journals.org The introduction of N-phenylindoloquinoxaline derivatives has led to devices with moderate air-stable n-channel mobility of 0.044 cm² V⁻¹ s⁻¹. beilstein-journals.org Copolymers based on an acenaphtho[1,2-b]quinoxaline core have been synthesized for use in organic thin film transistors, demonstrating hole mobilities in the range of 10⁻⁵ to 10⁻³ cm²/Vs. rsc.org These findings highlight the versatility of the this compound scaffold in creating materials with tailored charge transport properties for transistor applications.
The table below summarizes the charge carrier mobility of OFETs based on this compound derivatives.
| Derivative Type | Charge Carrier Type | Mobility (cm²/Vs) | Key Findings |
| N-phenylindoloquinoxaline | n-channel (electron) | 0.044 | Moderate air-stable mobility. beilstein-journals.org |
| Acenaphtho[1,2-b]quinoxaline copolymers | p-channel (hole) | 10⁻⁵ – 10⁻³ | Demonstrates potential for hole transport in OFETs. rsc.org |
Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Applications
The rigid, planar, and electron-deficient nature of the this compound core makes it a compelling building block for organic electronic materials, particularly in the realm of Organic Light-Emitting Diodes (OLEDs). Its extended π-conjugation and tunable electronic properties through substitution allow for the development of materials with tailored electroluminescent characteristics.
Thermally Activated Delayed Fluorescence (TADF) Emitters
Derivatives of quinoxaline have emerged as significant components in the design of third-generation OLED emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.org These materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The core principle of TADF relies on a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, which facilitates efficient reverse intersystem crossing (RISC) from the T1 to the S1 state.
While direct and extensive research focusing solely on the this compound core for TADF emitters is still an evolving area, the broader class of quinoxaline-based materials has demonstrated significant promise. For instance, donor-acceptor molecules incorporating quinoxaline derivatives as the acceptor unit have shown efficient TADF. rsc.org By engineering a twisted conformation between the donor and the quinoxaline-based acceptor, the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be minimized, leading to a small ΔEST. rsc.org
One study on quinoxaline-based TADF emitters reported compounds with ΔEST values as low as 0.07 eV. rsc.org These materials, when incorporated into OLEDs, achieved a maximum external quantum efficiency (EQE) of up to 15.3%. rsc.org Another research effort on red and near-infrared (NIR) TADF emitters utilized a dibenzo[f,h]pyrido[2,3-b]quinoxaline acceptor, a structure related to this compound. These emitters demonstrated small ΔEST values of less than 0.1 eV and achieved a photoluminescence quantum yield (ΦPL) of up to 62.3% for a deep-red emitter. nih.gov
The performance of such TADF emitters is highly dependent on the molecular design, particularly the strength of the donor and acceptor moieties. For example, in a series of red/NIR TADF emitters based on a dibenzo[f,h]pyrido[2,3-b]quinoxaline acceptor, the emitter with the weakest donor exhibited the highest ΦPL and the smallest ΔEST. nih.gov
Table 1: Performance of Quinoxaline-Derivative-Based TADF Emitters
| Emitter | ΔEST (eV) | ΦPL (%) | Maximum EQE (%) | Emission Color |
| DMAC-TTPZ | 0.15 | - | - | - |
| PXZ-TTPZ | 0.09 | - | 15.3 | - |
| PTZ-TTPZ | 0.07 | - | - | - |
| DMACPyBP | 0.03 | 62.3 | - | Deep-Red |
| PXZPyBP | 0.10 | 21.2 | - | NIR |
Note: Data is for quinoxaline and dibenzo[f,h]pyrido[2,3-b]quinoxaline derivatives as specific data for this compound was not available.
Chromophores and Tunable Emission Characteristics
This compound derivatives serve as excellent chromophores due to their extended π-conjugated system. The absorption and emission properties of these molecules can be finely tuned by introducing various substituents onto the core structure. This tunability is crucial for developing materials for a wide range of optoelectronic applications, including OLEDs with specific emission colors.
A study on a series of 2,3-disubstituted this compound-7,12-dione derivatives demonstrated that their optical properties are influenced by the nature of the substituents and the polarity of the solvent. osi.lv The absorption spectra of these compounds typically show intramolecular charge transfer (ICT) transitions. researchgate.net For example, a series of donor-acceptor compounds based on indolo[2,3-b]this compound exhibited ICT absorption bands in the range of 430–502 nm and emitted light in the green to red region (491–639 nm). researchgate.net
The introduction of different aryl or amine groups through reactions like the Suzuki-Miyaura coupling or Buchwald-Hartwig amination allows for the systematic modification of the electronic and optical properties. researchgate.net In one study, various diaryl/cyclic amines and aryl boronic acids were coupled to an indolo[2,3-b]this compound core. The resulting compounds displayed a range of emission colors in solution under UV light. researchgate.net
The HOMO and LUMO energy levels of these derivatives can also be systematically controlled. For a series of indolo[2,3-b]this compound derivatives, the HOMO and LUMO energy levels were found to be in the ranges of -6.51 to -6.84 eV and –3.00 to –3.30 eV, respectively. researchgate.net Similarly, for 2,3-disubstituted this compound-7,12-diones, the HOMO levels ranged from -6.364 to -6.644 eV and the LUMO levels from -3.247 to -3.511 eV. osi.lv This control over the frontier molecular orbitals is essential for designing efficient charge injection and transport in OLED devices.
Table 2: Photophysical Properties of Selected this compound Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |
| Indolo[2,3-b]this compound derivative 1 | ~450 | ~550 | Dichloromethane |
| Indolo[2,3-b]this compound derivative 2 | ~475 | ~600 | Dichloromethane |
| This compound-7,12-dione derivative A | ~400-450 | - | Various |
| This compound-7,12-dione derivative B | ~400-450 | - | Various |
Note: The specific compound names are abbreviated for clarity. The data is compiled from studies on various derivatives. osi.lvresearchgate.netresearchgate.net
Sensing Platforms and Electrochromic Devices
The electron-accepting nature and responsive fluorescence of the quinoxaline core make its derivatives, including this compound, suitable candidates for the development of chemical sensors. rsc.orgmdpi.com While specific research on this compound in sensing is emerging, the broader family of quinoxaline-based compounds has shown significant potential.
Quinoxaline-based luminophores have been designed to exhibit selective and sensitive sensing properties for metal ions such as Fe³⁺ and Ag⁺. rsc.org The sensing mechanism often relies on the quenching or enhancement of fluorescence upon interaction with the analyte. For instance, a series of cross-conjugated luminophores with a quinoxaline unit demonstrated selective detection of Fe³⁺ ions. rsc.org Furthermore, aminoquinoxaline derivatives have been developed as dual colorimetric and fluorescent sensors for pH measurements in aqueous media. mdpi.com
The development of quinoxaline-based bis-boron fluorophores has led to innovative dyes with tunable fluorescence from green to red, large Stokes shifts, and high quantum yields. rsc.org These materials have been successfully applied as highly efficient probes for the detection of hypochlorite. rsc.org
Information specifically detailing the application of this compound in electrochromic devices is limited in the reviewed literature. However, the inherent redox properties of the quinoxaline moiety suggest that with appropriate molecular design, this compound derivatives could be explored for applications in electrochromism, where a material changes its optical properties in response to an electrical stimulus.
Advanced Dye Chemistry and Applications (e.g., Vat Dyes)
This compound derivatives have been synthesized and investigated as potential vat dyes. nih.gov Vat dyes are a class of water-insoluble dyes that are applied to fibers, typically cellulosic materials like cotton, in a reduced, soluble form (leuco form) and are then oxidized back to their insoluble form within the fiber. textilelearner.netlongwayeducation.com This process results in excellent fastness properties, including high resistance to washing, light, and chemicals. textilelearner.net
Researchers have synthesized novel this compound-2,7,12(1H)-trione dyes in good to excellent yields from furan-2,3-diones and 1,2-diaminoanthra-9,10-quinone. nih.gov These compounds are of interest for the textile industry due to their potential for brilliant hues and very good fastness, characteristic of anthra-9,10-quinone-based vat dyes. nih.gov
The synthesis of these potential vat dyes involves straightforward chemistry with high yields, which is a desirable feature for commercial dye production. nih.gov The spectroscopic properties of these this compound-based dyes have been characterized in both solution and the solid state. nih.gov
The general properties of vat dyes include their insolubility in water, the necessity of a "vatting" process to convert them to a soluble form for dyeing, and their excellent stability once applied to the fiber. textilelearner.net The application process involves reduction, dyeing, oxidation, and a final soaping step to achieve the desired shade and fastness. inflibnet.ac.in
Coordination Chemistry and Supramolecular Assemblies of Naphtho 2,3 F Quinoxaline
Ligand Design and Synthesis for Metal Complexation
There is no available literature detailing the specific design and synthesis of Naphtho[2,3-f]quinoxaline-based ligands for the purpose of metal complexation. The synthetic routes to this compound derivatives that have been reported are primarily aimed at creating functional dyes and organic electronic materials.
Development of Chelating Ligands with Specific Acceptor Capacity
The development of chelating ligands derived from this compound with specific acceptor capacities has not been documented. The foundational work to introduce coordinating moieties onto the this compound framework, which would enable it to act as a chelating ligand, has yet to be reported in the scientific literature.
Metal Complexation Studies and Characterization
Consistent with the lack of ligand design, there are no published studies on the complexation of this compound with metal ions. Consequently, characterization data for such complexes are unavailable.
Influence of Metal Coordination on Excited-State Dynamics
The influence of metal coordination on the excited-state dynamics of this compound remains a hypothetical consideration due to the absence of any synthesized metal complexes. While the photophysical properties of some this compound derivatives have been investigated in the context of materials science, the effects of metal ion coordination on these properties have not been explored.
Theoretical Studies in Coordination Chemistry
Theoretical and computational studies focused on the coordination chemistry of this compound are not present in the current body of scientific literature. While Density Functional Theory (DFT) and other computational methods have been applied to various quinoxaline (B1680401) derivatives and their metal complexes, these studies have not been extended to the this compound system.
Mechanistic Studies of Naphtho 2,3 F Quinoxaline Reactions and Transformations
Reaction Mechanism Elucidation
The formation of the Naphtho[2,3-f]quinoxaline scaffold and its derivatives often involves complex, multi-step reactions. Understanding the mechanisms of these transformations is crucial for optimizing synthetic routes and predicting the formation of byproducts. Key mechanistic pathways, including condensation and intramolecular cyclization, have been investigated for structurally related compounds, offering insights into the behavior of this compound.
Condensation Reactions:
A prevalent method for synthesizing quinoxaline (B1680401) derivatives involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.net This approach has been applied to the synthesis of this compound-2,7,12(1H)-trione. nih.govnih.gov In a proposed mechanism, the reaction of 1,2-diaminoanthra-9,10-quinone with furan-2,3-diones proceeds through a cyclocondensation pathway. nih.gov The reaction is initiated by the nucleophilic attack of one amino group of the diamine onto one of the carbonyl groups of the furan-2,3-dione. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable quinoxaline ring system.
Similarly, the synthesis of quinoxalinophenazine derivatives, which share a structural resemblance to this compound, has been achieved by reacting 2,3-dibromonaphthalene-1,4-dione with aryl-1,2-diamines. researchgate.net The proposed mechanism for this reaction involves initial nucleophilic substitution of the bromine atoms by the amino groups of the diamine, followed by an intramolecular cyclization to form the phenazine (B1670421) ring system.
Intramolecular Cyclization:
Intramolecular cyclization is another key mechanistic pathway for the formation of complex heterocyclic systems containing the quinoxaline moiety. For instance, the synthesis of dibenzo[f,h]furazano[3,4-b]quinoxalines has been accomplished through an intramolecular cyclization of 5-([1,1′-biphenyl]-2-yl)- rsc.orgosti.govnih.govoxadiazolo[3,4-b]pyrazines. urfu.ruresearchgate.net This reaction, which can be acid-catalyzed, involves the electrophilic attack of a reactive intermediate onto an adjacent aromatic ring, leading to the formation of a new fused ring system. urfu.ru Subsequent oxidation of the dihydro intermediate yields the fully aromatic dibenzo[f,h]furazano[3,4-b]quinoxaline. urfu.ruresearchgate.net While this example does not directly involve this compound, it provides a valuable model for potential intramolecular cyclization strategies to construct or modify the this compound framework.
| Reaction Type | Reactants | Key Mechanistic Steps | Product | Reference |
| Condensation | 1,2-diaminoanthra-9,10-quinone, Furan-2,3-diones | Nucleophilic attack, Intramolecular cyclization, Dehydration | This compound-2,7,12(1H)-trione | nih.govnih.gov |
| Condensation | 2,3-dibromonaphthalene-1,4-dione, Aryl-1,2-diamines | Nucleophilic substitution, Intramolecular cyclization | Quinoxalinophenazine derivatives | researchgate.net |
| Intramolecular Cyclization | 5-([1,1′-biphenyl]-2-yl)- rsc.orgosti.govnih.govoxadiazolo[3,4-b]pyrazines | Electrophilic attack, Cyclization, Oxidation | Dibenzo[f,h]furazano[3,4-b]quinoxalines | urfu.ruresearchgate.net |
Photodegradation Pathways and Photostability Investigations
The photostability of polycyclic aromatic hydrocarbons (PAHs) and their nitrogen-containing analogues (N-PAHs) is a critical factor in their environmental persistence and their suitability for applications in materials science, such as organic electronics. osti.govacs.orgresearchgate.net this compound, as an N-PAH, is expected to absorb UV and visible light, which can lead to photochemical reactions and degradation. nih.gov
Studies on the photodegradation of the isomeric Naphtho[2,3-g]quinoxalines have provided valuable insights. researchgate.net Research indicates that the presence of nitrogen atoms in the acene core significantly influences the degradation process during irradiation. researchgate.net By identifying the degradation products, it is possible to determine the most reactive positions within the molecule. researchgate.net For 2,3-dimethylnaphtho[2,3-g]quinoxaline, the degradation pathway was explored, and it was found that blocking the most reactive position with a nitrogen atom can significantly enhance photostability. researchgate.net
General studies on the photochemistry of N-PAHs have shown that photodegradation is a primary pathway for their removal from the environment. nih.gov The photochemical reaction rate of nitro-PAHs, a related class of compounds, is dependent on the position of the nitro-substituent. nih.gov The main photochemical reaction for PAHs is photo-oxidation, leading to more water-soluble oxygenated compounds or smaller degraded molecules. nih.govpjoes.com It is plausible that this compound undergoes similar photo-oxidative degradation pathways. The half-lives of some nitro-PAHs on diesel soot particles under sunlight have been reported to be as short as 0.8 hours, highlighting the potential for rapid photodegradation. acs.org The specific photodegradation products of this compound have not been extensively detailed in the available literature.
| Compound Class | Key Findings | Implication for this compound | Reference |
| Naphtho[2,3-g]quinoxalines | Nitrogen atoms influence degradation; blocking reactive sites increases photostability. | The position of nitrogen atoms in the this compound core is critical for its photostability. | researchgate.net |
| Nitro-PAHs | Photodegradation is a major removal pathway; reaction rates depend on substituent position. | This compound is likely susceptible to photodegradation, with reactivity influenced by its specific structure. | osti.govacs.orgnih.gov |
| PAHs | Photo-oxidation is the main degradation mechanism, forming oxygenated products. | Photo-oxidation is a probable degradation pathway for this compound. | nih.govpjoes.com |
Structure-Reactivity Relationships in Synthetic and Transformational Processes
The reactivity of the this compound system and its precursors is significantly influenced by the nature and position of substituents on the aromatic rings. These structure-reactivity relationships are fundamental to controlling the outcomes of synthetic and transformational processes.
In the synthesis of quinoxaline derivatives, the electronic properties of the substituents on the 1,2-diamine and 1,2-dicarbonyl precursors play a crucial role. For the synthesis of functionalized quinoxalines, it has been observed that electron-donating groups on the 1,2-diamine can facilitate the condensation reaction, leading to higher yields and shorter reaction times. rsc.org Conversely, electron-withdrawing groups can decrease the nucleophilicity of the amino groups, potentially slowing down the reaction. rsc.org
The synthesis of this compound-2,7,12(1H)-trione from furan-2,3-diones demonstrates good reactivity, suggesting that these precursors are effective for constructing such heterocyclic dyes. nih.gov The choice of solvent and catalyst can also have a profound impact on the reaction efficiency. For instance, various catalysts, including silica (B1680970) nanoparticles and nano-sized cobalt oxide, have been employed to improve the synthesis of quinoxalines under milder conditions. rsc.org
Furthermore, the functionalization of the quinoxaline ring itself is governed by structure-reactivity principles. The electron-deficient nature of the pyrazine (B50134) ring in the quinoxaline system makes it susceptible to nucleophilic attack, while the benzene (B151609) ring is more prone to electrophilic substitution. The presence of substituents can further direct the regioselectivity of subsequent reactions. For example, in the synthesis of 2-oxo-3-phenylquinoxaline derivatives, the Michael reaction with acrylic acid derivatives proceeds chemoselectively. rsc.org
| Process | Structural Feature | Effect on Reactivity | Example | Reference | | --- | --- | --- | --- | | Quinoxaline Synthesis | Electron-donating groups on 1,2-diamine | Increased reaction rate and yield | Higher yields with electron-donating groups | rsc.org | | Quinoxaline Synthesis | Electron-withdrawing groups on 1,2-diamine | Decreased reaction rate and yield | Lower yields with electron-withdrawing groups | rsc.org | | Quinoxaline Functionalization | Electron-deficient pyrazine ring | Susceptibility to nucleophilic attack | Michael reaction of 2-oxo-3-phenylquinoxaline | rsc.org | | this compound-2,7,12(1H)-trione Synthesis | Furan-2,3-dione precursor | Good reactivity for dye synthesis | Synthesis of potential vat dyes | nih.gov |
Biological Target Interactions and Mechanistic Research Excluding Clinical and Adverse Effects
Enzyme and Protein Inhibition Studies
Derivatives of naphtho[2,3-f]quinoxaline have been identified as potent inhibitors of key enzymes involved in cancer progression, notably topoisomerase II and specific protein kinases.
Topoisomerase II Inhibition
The small molecule This compound-7,12-dione (B1680397) , also identified as NSC745887 and CC12, has been shown to effectively inhibit the proliferation of various cancers. nih.govdntb.gov.ua Its mechanism of action involves the trapping of DNA-topoisomerase cleavage complexes. nih.govdntb.gov.ua By stabilizing this complex, the compound prevents the re-ligation of the DNA strand, leading to an accumulation of double-strand breaks and subsequently triggering DNA damage pathways and apoptosis. dntb.gov.ua This mode of action is characteristic of several established anticancer agents, highlighting the therapeutic potential of this quinoxaline (B1680401) scaffold.
Protein Kinase Inhibition
Recent studies have demonstrated that This compound-7,12-dione (CC12) also functions as a kinase inhibitor, specifically targeting the LYN proto-oncogene, a member of the Src family of tyrosine kinases. Current time information in Aurangabad, IN.rsc.org LYN kinase is known to be involved in regulating the progression of various tumors, including glioblastoma multiforme (GBM). Current time information in Aurangabad, IN.rsc.org Molecular docking analyses were performed to elucidate the binding interaction between CC12 and the LYN-kinase domain, providing a structural basis for its inhibitory activity. rsc.org The compound is thought to slow the progression of GBM through the LYN/ERK/STAT3/NF-κB axis. Current time information in Aurangabad, IN.
| Compound Name | Target Enzyme/Protein | Mechanism of Inhibition | Reference |
| This compound-7,12-dione (NSC745887/CC12) | Topoisomerase II | Trapping of the DNA-topoisomerase cleavage complex | nih.govdntb.gov.ua |
| This compound-7,12-dione (CC12) | LYN Tyrosine Kinase | Direct binding and inhibition of the kinase domain | Current time information in Aurangabad, IN.rsc.org |
DNA Intercalation Mechanisms and Molecular Interactions
The planar aromatic core of the this compound system is a key structural feature that facilitates its non-covalent interactions with double-stranded DNA. The electron-deficient nature and flat topology of these molecules make them ideal candidates for DNA intercalation. rsc.org
Research on This compound-7,12-dione (NSC745887) confirms that its anticancer effects are linked to its ability to induce significant DNA damage. dntb.gov.ua Studies have shown that treatment with this compound leads to an increased expression of γH2AX, a marker for DNA double-strand breaks, and causes DNA fragmentation. dntb.gov.ua This activity is intrinsically linked to its role as a topoisomerase II inhibitor, where the molecule stabilizes the enzyme-DNA complex, preventing the resealing of the DNA backbone and leading to catastrophic damage for the cell. nih.govdntb.gov.ua
While direct studies on the intercalation of the parent this compound are limited, research on related structures provides strong evidence for this binding mode. For instance, the planar moiety of the related indolo[2,3-b]quinoxaline is known to intercalate between the nucleobases of DNA. nih.gov Furthermore, metal complexes incorporating dipyridoquinoxaline ligands, which share the core quinoxaline structure, have been shown to bind to DNA primarily through intercalation into the base pairs. nih.gov
Mechanistic Research on Antimicrobial and Antiviral Activity
The quinoxaline scaffold is a well-established pharmacophore in the development of anti-infective agents. nih.govresearchgate.net While specific mechanistic studies on this compound are not extensively detailed, the broader class of quinoxaline derivatives has been shown to act via several distinct mechanisms.
Antiviral Mechanisms
The antiviral activity of quinoxaline derivatives is often attributed to their ability to interfere with viral proteins and enzymes. Their planar structure is considered ideal for targeting specific protein domains. nih.govnih.gov Potential mechanisms include:
Inhibition of Viral Proteins: Some quinoxaline derivatives are designed to target the highly conserved NS1 protein of the influenza virus. They can fit into a deep cavity within the protein's double-stranded RNA-binding domain, thereby blocking viral replication. nih.govnih.gov
Enzyme Inhibition: Certain quinoxaline-based compounds have been identified as potent inhibitors of HIV-1 reverse transcriptase, a critical enzyme for the replication of retroviruses. mdpi.com
Host-Factor Targeting: Viruses often hijack host cell proteins to facilitate their life cycle. For instance, the nucleocapsid protein of SARS-CoV shows a high affinity for human Cyclophilin A (CypA). Quinoxaline derivatives have been developed to inhibit CypA, presenting a potential avenue for antiviral intervention. nih.gov
Antimicrobial Mechanisms
The antibacterial action of many quinoline (B57606) and quinoxaline-based drugs stems from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, and its inhibition leads to the cessation of cell division and bacterial death. While research on the specific antimicrobial mechanism of this compound is not widely published, its structural similarity to known DNA gyrase inhibitors suggests this as a probable mode of action.
Molecular-Level Insights into Anticancer Activity (e.g., related to G-quadruplex structures)
A promising and sophisticated strategy in modern anticancer drug design involves the targeting of non-canonical DNA secondary structures, such as G-quadruplexes (G4). These structures are formed in guanine-rich sequences, which are commonly found in human telomeres and the promoter regions of oncogenes like c-MYC. rsc.org The stabilization of G-quadruplexes can inhibit the activity of the enzyme telomerase—which is overactive in the majority of cancer cells—and can also suppress the transcription of key cancer-promoting genes. dntb.gov.uarsc.org
Substituted This compound-7,12-diones have been specifically designed and patented as agents that can stabilize the G-quadruplex structure. The therapeutic strategy is based on the idea that locking the DNA in this conformation prevents its reaction with the complementary RNA template of telomerase, thereby inhibiting the enzyme's function and halting uncontrolled cell proliferation.
The inherent ability of the this compound scaffold to interact with G4 structures is further supported by studies on its metal complexes. Ruthenium(II) complexes that use a 2,3-di(2-pyridyl)this compound-7,12-quinone (qdpq) ligand have been investigated for their interactions with G-quadruplex DNA. nih.govresearchgate.net The large, planar surface of the qdpq ligand is crucial for binding to the G-quadruplex, demonstrating that the core this compound structure is well-suited for this type of molecular recognition. nih.gov
| Compound Class | Target Structure | Molecular-Level Action | Therapeutic Goal | Reference |
| Substituted this compound-7,12-diones | Telomeric G-quadruplex | Stabilization of the G4 structure | Inhibition of telomerase activity | |
| Ruthenium(II)-qdpq complexes | G-quadruplex DNA | Binding and interaction via the planar ligand | Stabilization of G4 topology | nih.govresearchgate.net |
Emerging Research Frontiers and Future Directions for Naphtho 2,3 F Quinoxaline
Advanced Material Design Principles and Molecular Engineering
The performance of Naphtho[2,3-f]quinoxaline-based materials is intrinsically linked to their molecular structure. Modern research leverages advanced design principles and molecular engineering strategies to precisely control their properties for specific applications, particularly in organic electronics.
A key strategy involves the creation of donor-acceptor (D-A) architectures. researchgate.net By strategically attaching electron-donating groups to the electron-accepting this compound core, researchers can modulate the intramolecular charge transfer (ICT) characteristics. This, in turn, influences the material's absorption and emission spectra, as well as its frontier molecular orbital (HOMO and LUMO) energy levels. For instance, a series of D-A compounds based on an indolo[2,3-b]this compound core were synthesized by coupling various diaryl or cyclic amines (donors). researchgate.net The resulting molecules exhibited low-lying LUMO energy levels, a critical requirement for efficient electron transport in n-type semiconductor materials. researchgate.net
The nature and position of substituent groups play a crucial role in this molecular engineering approach. Structure-property relationship studies on quinoxaline (B1680401) derivatives have shown that the introduction of electron-withdrawing groups, such as fluorine, can lower the energy levels, while electron-releasing groups like methoxy (OCH₃) can raise them. mdpi.com Similarly, modifying the alkyl side chains on quinoxaline-based copolymers has been shown to significantly impact the optical, electronic, and morphological properties, which directly correlates with the performance of photovoltaic devices. rsc.org For example, introducing sterically bulky substituents like isopropylphenyl into a related dibenzo[f,h]furo[2,3-b]quinoxaline scaffold helps to suppress molecular aggregation, leading to improved fluorescence efficiency in organic light-emitting diodes (OLEDs). rsc.org
These principles allow for the systematic tuning of the material's energy gap. By enhancing the electron-withdrawing ability of substituents on a pyrrolo[1,2-α]quinoxaline system, a related nitrogen-containing skeleton, researchers successfully decreased the energy gap, which is beneficial for applications like electrochromic devices. rsc.org The goal of this molecular engineering is to establish clear structure-property relationships that can guide the rational design of new this compound derivatives with predictable and optimized functionalities. rsc.org
Table 1: Frontier Molecular Orbital Energies of Engineered this compound Derivatives
| Compound Class | HOMO (eV) | LUMO (eV) | Application Area |
| Indolo[2,3-b]this compound Derivatives researchgate.net | -6.51 to -6.84 | -3.00 to -3.30 | Organic Electronics |
| 2,3-disubstituted This compound-7,12-dione (B1680397) Derivatives osi.lv | -6.364 to -6.644 | -3.247 to -3.511 | Electron Transport |
Synergistic Computational-Experimental Approaches in Material Discovery
The discovery and optimization of novel materials based on this compound are increasingly accelerated by the integration of computational modeling with experimental validation. This synergistic approach allows for the prediction of molecular properties before undertaking complex and time-consuming synthesis, providing a more targeted and efficient research pathway.
Theoretical calculations, particularly using Time-Dependent Density Functional Theory (TD-DFT), have become indispensable tools. researchgate.net These methods are used to predict the geometric and electronic structures, frontier molecular orbital (HOMO/LUMO) energy levels, and even the absorption and emission spectra of newly designed molecules. researchgate.net For example, in the development of indolo[2,3-b]this compound derivatives, theoretical studies were conducted in parallel with experimental work to understand their opto-electrochemical properties. researchgate.net The calculated HOMO and LUMO levels showed good correlation with experimental data obtained from cyclic voltammetry, confirming the potential of these compounds as n-type materials. researchgate.netosi.lv
This synergy is also evident in the study of related N-heteroacenes. Computational predictions of low-lying LUMO levels (around -4.0 eV) in dicyanopyrazinoquinoxalines guided the experimental investigation into their potential as n-type materials for field-effect transistors. beilstein-journals.org Furthermore, theoretical investigations have been crucial in explaining observed phenomena, such as the blue-shifting of fluorescence emission in dibenzo[f,h]furo[2,3-b]quinoxaline scaffolds. rsc.org Calculations revealed that the strategic placement of additional nitrogen atoms altered the electron distribution of the HOMO, localizing it on a smaller part of the molecule and thereby increasing the energy gap. rsc.org This combination of predictive modeling and empirical verification provides a powerful feedback loop, enabling a deeper understanding of structure-property relationships and accelerating the design of next-generation materials.
Development of Novel and Efficient Synthetic Methodologies
The practical realization of advanced this compound-based materials is contingent upon the development of efficient, high-yield, and often more environmentally friendly synthetic methods. Researchers are moving beyond traditional condensation reactions to employ modern organic chemistry techniques and green chemistry principles.
One significant advancement is the use of palladium-catalyzed cross-coupling reactions. Methods like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination have been successfully employed to synthesize complex donor-acceptor derivatives of indolo[2,3-b]this compound in moderate to good yields. researchgate.net These reactions offer a versatile and powerful platform for introducing a wide variety of aryl and amine substituents onto the core structure.
New synthetic pathways are also being designed from different starting materials. For instance, novel this compound-2,7,12(1H)-triones have been synthesized in good to excellent yields from the reaction of furan-2,3-diones with 1,2-diaminoanthra-9,10-quinone. nih.gov This approach highlights the utility of furan-2,3-diones as versatile synthons for constructing complex heterocyclic systems. nih.gov A straightforward and high-yield method for preparing 2,3-disubstituted this compound-7,12-dione derivatives involves the simple condensation of 1,2-diaminoanthraquinone (B157652) with various benzil (B1666583) compounds in glacial acetic acid. osi.lv
In line with the principles of green chemistry, one-pot cascade methods are being explored. A notable example is the synthesis of quinoxaline derivatives using bentonite K-10 clay as a reusable catalyst in ethanol at room temperature. mdpi.com This method avoids harsh conditions and toxic reagents, offering high yields and a more sustainable synthetic route. mdpi.com The focus of these modern methodologies is not only on accessing novel structures but also on ensuring that the synthesis is practical, scalable, and minimizes environmental impact, which is crucial for the potential commercialization of these materials. nih.govnih.gov
Exploration of Diverse and Multifunctional Applications
The unique electronic properties of the this compound scaffold, particularly its inherent electron-deficient nature, make it a versatile component for a wide range of applications beyond its historical use as a dye.
The most prominent area of emerging research is in organic electronics . Due to their low-lying LUMO energy levels, many this compound derivatives are being intensively investigated as n-type semiconductors for organic field-effect transistors (OFETs). researchgate.netnih.gov Their stability and electron-transporting capabilities are critical for the development of printed and flexible electronics. The ability to tune their energy levels also makes them suitable candidates for use in organic photovoltaics (OPVs) , where they can function as electron-acceptor materials in bulk heterojunction solar cells. rsc.org Furthermore, related furo[2,3-b]quinoxaline scaffolds have demonstrated highly efficient deep blue fluorescence, making them promising materials for next-generation organic light-emitting diodes (OLEDs) used in displays and solid-state lighting. rsc.org The development of related quinoxaline-based materials for electrochromic devices —which change color upon application of a voltage—is another active area of research. rsc.org
Beyond electronics, the chromophoric nature of the this compound core continues to be relevant. Certain derivatives have been specifically designed and synthesized as potential vat dyes for the textile industry, valued for their brilliant hues and good fastness properties. nih.gov The broader quinoxaline family also possesses a rich history in medicinal chemistry, with various derivatives exhibiting a wide array of biological activities. This includes investigations into their potential as anticancer agents , where specific substitutions on the quinoxaline ring have been shown to be essential for their therapeutic activity. mdpi.com This multifunctionality underscores the significant potential of the this compound framework as a foundational building block for a diverse set of advanced materials.
Q & A
Q. What are the established synthetic routes for Naphtho[2,3-f]quinoxaline derivatives, and how can reaction conditions be optimized?
Methodological Answer: The compound is commonly synthesized via condensation reactions between 1,2-diaminoanthraquinones and furan-2,3-diones, as demonstrated in studies yielding derivatives like this compound-2,7,12(1H)-triones. Key parameters include temperature control (80–120°C), solvent selection (e.g., acetic acid or DMF), and stoichiometric ratios of reactants. Optimization can be achieved through iterative HPLC purity checks and yield calculations . For derivatives with electron-deficient cores, substituent positioning on the quinoxaline ring significantly impacts reactivity, requiring precise pH monitoring during synthesis .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming aromatic proton environments and substituent patterns. UV-Vis spectroscopy quantifies π→π* transitions (typically 350–450 nm), while fluorescence spectroscopy evaluates emission properties for optoelectronic applications. X-ray crystallography, as applied to 2,3-diethylnaphtho[2,3-g]quinoxaline-6,11-dione derivatives, provides definitive bond angle and torsion angle data, resolving structural ambiguities .
Q. How do researchers assess the biological activity of this compound derivatives?
Methodological Answer: Standardized assays include in vitro cytotoxicity screening (e.g., MTT assays against cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets). For anti-inflammatory or antiviral activity, ELISA-based cytokine profiling and viral replication assays are recommended. Molecular docking simulations using software like AutoDock Vina can predict binding affinities to biological targets, guiding experimental validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity profiles of this compound derivatives across different model systems?
Methodological Answer: Discrepancies often arise from variations in metabolic activation pathways (e.g., cytochrome P450 interactions) or species-specific detoxification mechanisms. A tiered approach is advised:
- Step 1 : Cross-validate in vitro toxicity (e.g., Ames test for mutagenicity) with in vivo rodent studies.
- Step 2 : Use isotopic labeling (e.g., ¹⁴C-tagged derivatives) to track bioaccumulation and metabolite formation.
- Step 3 : Apply computational toxicology tools (e.g., QSAR models) to predict structure-toxicity relationships. Comparative analysis of oxidation states and substituent effects is critical, as electron-withdrawing groups may enhance metabolic stability .
Q. What strategies mitigate challenges in crystallizing this compound derivatives for structural analysis?
Methodological Answer: Poor crystallization is often due to planar rigidity or π-π stacking interference. Solutions include:
- Solvent Engineering : Use mixed solvents (e.g., chloroform/methanol) to modulate solubility.
- Additive Screening : Introduce templating agents like crown ethers to stabilize lattice formation.
- Temperature Gradients : Slow cooling from supersaturated solutions promotes ordered crystal growth. For derivatives with alkyl side chains (e.g., 2,3-diethyl groups), maintaining anhydrous conditions prevents hydrate formation, which distorts bond angle measurements .
Q. What computational strategies are recommended for modeling the electronic properties of this compound-based materials?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) reliably predict HOMO-LUMO gaps and charge transport behavior. For optoelectronic applications, time-dependent DFT (TD-DFT) simulates absorption/emission spectra, correlating with experimental UV-Vis data. Molecular dynamics (MD) simulations further assess thermal stability and packing efficiency in thin-film configurations .
Q. How should researchers design experiments to evaluate environmental persistence of this compound derivatives?
Methodological Answer: Conduct OECD Guideline 301 biodegradability tests under aerobic/anaerobic conditions. Use LC-MS/MS to quantify degradation products and half-lives in soil/water matrices. For photostability, expose compounds to UV irradiation (λ = 254–365 nm) and monitor decomposition via HPLC. Comparative studies with structurally related polycyclic aromatic hydrocarbons (PAHs) contextualize ecological risks .
Data Contradiction Analysis Framework
- Case Study : Conflicting reports on electrochemical properties (e.g., redox potentials).
- Resolution : Standardize electrolyte composition (e.g., 0.1 M TBAPF6 in acetonitrile) and reference electrode calibration. Cross-check cyclic voltammetry data with differential pulse voltammetry to distinguish reversible vs. irreversible processes. Account for solvent dielectric effects, which may shift peak potentials by 50–100 mV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
